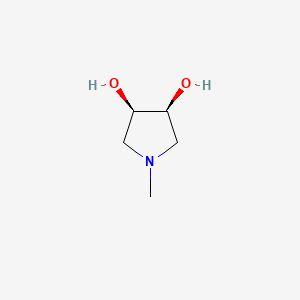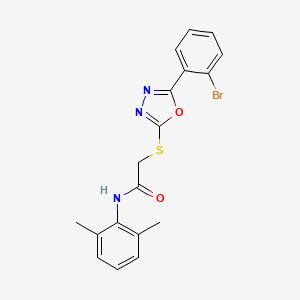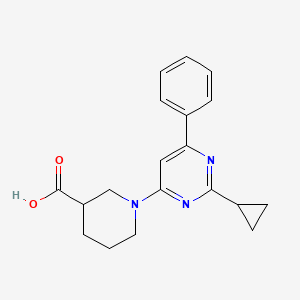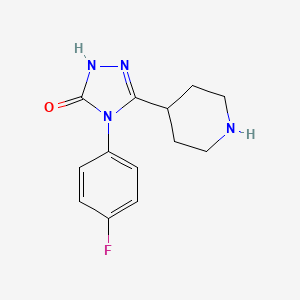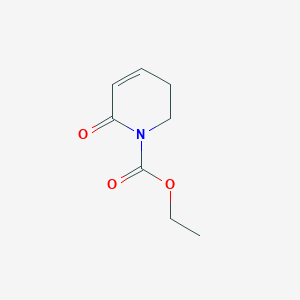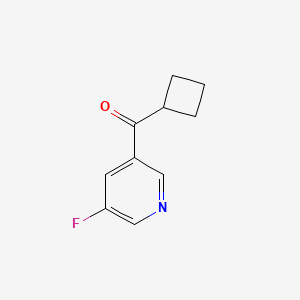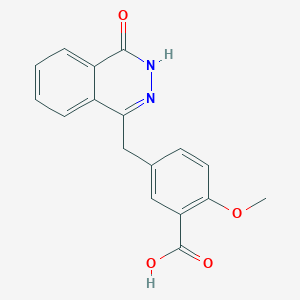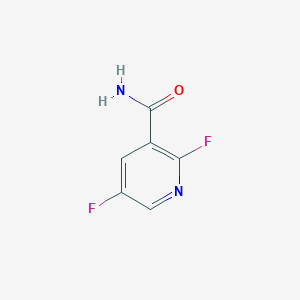
Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4-(2,6-Difluor-4-methylbenzoyl)-1H-pyrrol-2-carboxylat ist eine organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung ist durch das Vorhandensein eines Pyrrolrings gekennzeichnet, der mit einer Ethylestergruppe und einer Difluormethylbenzoyl-Einheit substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-4-(2,6-Difluor-4-methylbenzoyl)-1H-pyrrol-2-carboxylat beinhaltet typischerweise die Reaktion von 2,6-Difluor-4-methylbenzoylchlorid mit Ethyl-1H-pyrrol-2-carboxylat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Säurechlorids zu verhindern. Das allgemeine Reaktionsschema ist wie folgt:
2,6-Difluor-4-methylbenzoylchlorid+Ethyl-1H-pyrrol-2-carboxylat→Ethyl-4-(2,6-Difluor-4-methylbenzoyl)-1H-pyrrol-2-carboxylat
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit umfassen. Dazu gehört die präzise Kontrolle von Temperatur, Lösungsmittelwahl und Reaktionszeit. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2,6-difluoro-4-methylbenzoyl chloride with ethyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-difluoro-4-methylbenzoyl chloride+ethyl 1H-pyrrole-2-carboxylate→Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-4-(2,6-Difluor-4-methylbenzoyl)-1H-pyrrol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Pyrrolring kann unter starken oxidierenden Bedingungen oxidiert werden.
Reduktion: Die Carbonylgruppe in der Benzoyl-Einheit kann zu einem Alkohol reduziert werden.
Substitution: Die Fluoratome am Benzolring können durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Bildung von Pyrrol-2,5-dicarbonsäurederivaten.
Reduktion: Bildung von 4-(2,6-Difluor-4-methylphenyl)-1H-pyrrol-2-carboxylat.
Substitution: Bildung von substituierten Benzoyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
Ethyl-4-(2,6-Difluor-4-methylbenzoyl)-1H-pyrrol-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzieller Leitstoff in der Arzneimittelforschung und -entwicklung erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-4-(2,6-Difluor-4-methylbenzoyl)-1H-pyrrol-2-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Difluormethylbenzoyl-Einheit der Verbindung kann mit Enzymen oder Rezeptoren interagieren und möglicherweise deren Aktivität hemmen. Der Pyrrolring kann ebenfalls eine Rolle bei der Bindung an biologische Makromoleküle spielen und deren Funktion beeinflussen. Detaillierte Studien sind erforderlich, um die genauen beteiligten Pfade und Zielstrukturen aufzuklären.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s difluoromethylbenzoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,6-Difluor-4-methylbenzolsulfonamid
- 2,6-Difluor-4-methylanilin
- Ethyl-2,6-difluor-4-methylbenzoat
Einzigartigkeit
Ethyl-4-(2,6-Difluor-4-methylbenzoyl)-1H-pyrrol-2-carboxylat ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und potenzielle Anwendungen verleihen. Das Vorhandensein sowohl der Difluormethylbenzoyl- als auch der Pyrrol-Einheiten macht es zu einer vielseitigen Verbindung für verschiedene chemische Umwandlungen und Forschungsanwendungen.
Eigenschaften
Molekularformel |
C15H13F2NO3 |
|---|---|
Molekulargewicht |
293.26 g/mol |
IUPAC-Name |
ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H13F2NO3/c1-3-21-15(20)12-6-9(7-18-12)14(19)13-10(16)4-8(2)5-11(13)17/h4-7,18H,3H2,1-2H3 |
InChI-Schlüssel |
MAGGUCQEZAVEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2F)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



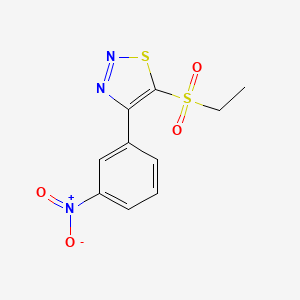
![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)



